4-Methoxy PV8 Hydrochloride
Description
4-Methoxy PV8 Hydrochloride (CAS: 2749302-60-9) is a synthetic cathinone derivative classified as a research chemical. Its formal name is 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride, with a molecular formula of C₁₈H₂₇NO₂•HCl and a molecular weight of 325.9 . This crystalline solid exhibits UV absorption maxima at 225 nm and 291 nm, characteristic of its aromatic and ketone chromophores . It is primarily used in forensic and analytical research to identify novel psychoactive substances (NPS) in legal and toxicological investigations .
Notably, 4-Methoxy PV8 has been implicated in fatal poisoning cases due to its high toxicity. A 2015 study reported a femoral blood concentration of 2.69 mg/ml in a fatal overdose, significantly exceeding levels observed in non-lethal cases .
Properties
Molecular Formula |
C₁₈H₂₈ClNO₂ |
|---|---|
Molecular Weight |
325.87 |
Synonyms |
4-MeO-PV8; p-MeO-PV8; 4-Methoxy PHPP; 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and toxicological profiles of 4-Methoxy PV8 Hydrochloride are influenced by its para-substituted methoxy group. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
Pharmacological and Toxicological Data
Toxicity in Human Cases
| Compound | Blood Concentration (mg/ml) | Clinical Outcome |
|---|---|---|
| 4-Methoxy PV8 HCl | 2.69 | Fatal |
| PV9 HCl | 0.743 | Fatal (co-ingestion) |
| 4-Methoxy PV9 HCl | 0.261 | Fatal (co-ingestion) |
Analysis :
- 4-Methoxy PV8 exhibited the highest blood concentration in the fatal case, suggesting greater potency or slower metabolic clearance compared to PV9 and its methoxy analog .
- Co-ingestion with benzodiazepines and alcohol likely exacerbated toxicity through synergistic central nervous system depression .
Receptor Interactions
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying 4-Methoxy PV8 Hydrochloride in forensic samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. Validate the method using deuterated internal standards (e.g., diazepam-d5) to account for matrix effects. For sample preparation, employ modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction to isolate the compound from biological matrices like blood or urine . UV/Vis spectroscopy (λmax: 225, 291 nm) can preliminarily confirm purity in synthetic batches .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate no significant degradation for ≥5 years under these conditions. Batch-specific certificates of analysis (CoA) should be reviewed to confirm purity (≥98%) before use in experiments .
Q. What structural features distinguish this compound from related cathinone derivatives?
- Methodological Answer : The compound is a para-methoxy analog of PV8 (α-pyrrolidinopentiophenone), with a methoxy group (-OCH₃) substituted at the 4-position of the phenyl ring. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic shifts for the methoxy proton (δ ~3.8 ppm) and the pyrrolidinyl moiety. Compare with reference spectra of non-methoxy analogs (e.g., PV8 hydrochloride) to validate substitutions .
Advanced Research Questions
Q. How do metabolic pathways of this compound contribute to its toxicity in polydrug exposure scenarios?
- Methodological Answer : Use in vitro hepatocyte models or microsomal assays to identify phase I (e.g., CYP450-mediated demethylation) and phase II (glucuronidation) metabolites. Compare metabolic profiles with those of co-administered substances (e.g., benzodiazepines, alcohol) to assess competitive inhibition or synergistic effects. In vivo studies in rodents can quantify blood concentrations and correlate with histopathological findings (e.g., pulmonary edema) observed in fatal human cases .
Q. What experimental approaches can resolve contradictions in reported toxicological thresholds for this compound?
- Methodological Answer : Conduct dose-response studies using human-derived cell lines (e.g., SH-SY5Y neurons) to evaluate cytotoxicity (e.g., MTT assay) and compare results with postmortem data. Address variability by standardizing matrices (e.g., femoral blood vs. whole blood) and extraction protocols. For instance, femoral blood concentrations of 2.69 mg/mL were linked to fatality in one case, but inter-laboratory differences in LC-MS/MS calibration may affect reproducibility .
Q. How does the para-methoxy substitution influence the receptor binding affinity of this compound compared to non-substituted analogs?
- Methodological Answer : Perform competitive radioligand binding assays targeting monoamine transporters (e.g., DAT, SERT, NET) and NMDA receptors. Compare inhibition constants (Ki) with PV8 and other analogs (e.g., 3,4-methylenedioxy PV8) to determine structure-activity relationships (SAR). Molecular docking simulations can further predict interactions with receptor active sites, highlighting the role of the methoxy group in enhancing lipophilicity and blood-brain barrier penetration .
Q. What strategies optimize the detection of this compound in decomposed or degraded forensic samples?
- Methodological Answer : Apply derivatization techniques (e.g., silylation) to stabilize degradation products (e.g., free base forms) prior to GC-MS analysis. Validate degradation markers using accelerated stability testing (e.g., exposure to heat/UV light). For degraded biological samples, combine solid-phase extraction (SPE) with high-resolution mass spectrometry (HRMS) to distinguish parent compounds from metabolites or artifacts .
Data Contradictions and Mitigation Strategies
- Discrepancy in Toxicity Reports : Fatal cases report femoral blood concentrations of 2.69 mg/mL , while in vitro studies may suggest lower thresholds. Mitigate by standardizing sample types (e.g., plasma vs. whole blood) and cross-validating assays with orthogonal methods (e.g., immunoassays vs. LC-MS/MS).
- Stability Claims : While manufacturers claim ≥5-year stability , environmental factors (e.g., repeated freeze-thaw cycles) may degrade samples. Regularly verify stability via CoA reanalysis and aliquot storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
